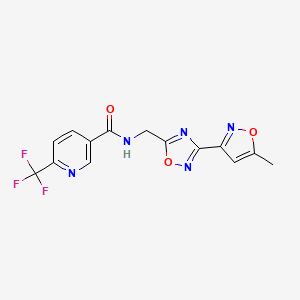

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring linked to a 5-methylisoxazole moiety via a methyl group, with a 6-(trifluoromethyl)nicotinamide substituent.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O3/c1-7-4-9(21-24-7)12-20-11(25-22-12)6-19-13(23)8-2-3-10(18-5-8)14(15,16)17/h2-5H,6H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOASGDRLVZMWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique structural arrangement combining isoxazole and oxadiazole moieties. This article delves into the biological activities associated with this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory contexts.

Structural Overview

The compound's structure can be broken down as follows:

- Isoxazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.

- Oxadiazole Ring : Known for its diverse pharmacological properties, particularly in anticancer applications.

- Trifluoromethyl Group : Enhances lipophilicity and may improve the compound's bioavailability.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : Potential interactions with specific receptors that modulate cellular signaling pathways.

- Molecular Docking Studies : Preliminary studies suggest favorable binding affinities to targets such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .

Biological Assays and Findings

Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Studies

- Anticancer Activity : A study involving 1,3,4-oxadiazole derivatives found that modifications to the oxadiazole scaffold enhanced cytotoxicity against cancer cell lines. The incorporation of isoxazole rings has been linked to improved selectivity for malignant cells .

- Anti-inflammatory Effects : Research on compounds containing isoxazole and oxadiazole moieties indicated their ability to modulate inflammatory pathways, suggesting that this compound may also exhibit similar properties.

Comparison with Similar Compounds

Isoxazole-Containing Analogues

Compounds with isoxazole rings are prevalent in synthetic chemistry due to their stability and bioactivity. For example:

- 5-(3-Methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine (6c): Synthesized via reactions involving N-silyl-1-azaallyl anions, this compound highlights the incorporation of isoxazole into pyridine frameworks.

- (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide: This indolinone derivative shares the 3-methylisoxazole motif but replaces the oxadiazole with an indole scaffold. The fluoroisoxazole substituent may enhance polarity compared to the target compound’s trifluoromethyl group .

Key Insight: The position of methyl substitution on isoxazole (3-yl vs.

Trifluoromethyl-Substituted Analogues

The trifluoromethyl (CF₃) group is a hallmark of agrochemicals and pharmaceuticals:

- Flutolanil (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) : A benzamide fungicide, flutolanil’s CF₃ group enhances lipophilicity and resistance to oxidative degradation. The target compound’s nicotinamide-linked CF₃ may similarly improve bioavailability .

- N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine: This thiazolidinone derivative uses dual CF₃ groups for electron-withdrawing effects, contrasting with the target compound’s single CF₃ on a pyridine ring .

Key Insight : CF₃ groups in the target compound may confer metabolic stability and strong hydrophobic interactions, akin to agrochemicals like flutolanil .

Heterocyclic and Amide-Linked Analogues

Amide bonds and heterocycles are critical for molecular recognition:

- N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)benzamide: Combines benzamide with thiadiazole and phenothiazine, emphasizing the role of aromatic amides in π-π stacking. The target compound’s nicotinamide group may offer similar binding versatility .

- N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide : A thiazole-acetamide hybrid, this compound illustrates how chloroethyl substituents modulate reactivity, contrasting with the target’s methylisoxazole-oxadiazole core .

Key Insight : The 1,2,4-oxadiazole in the target compound provides rigidity and hydrogen-bonding capacity, which may enhance target selectivity compared to flexible thiazole or triazine analogues .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s isoxazole-oxadiazole core may be synthesized using methods analogous to those for pyridine derivatives (e.g., 6c), though specific protocols require further exploration .

- Heterocycle-Driven Selectivity : The oxadiazole ring’s electronegativity may confer distinct target interactions compared to thiadiazole or triazole analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.